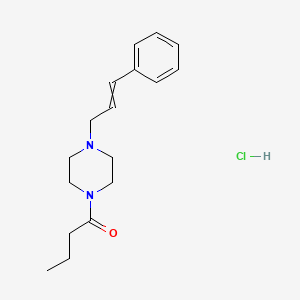
1-Butilril-4-cinamilpiperazina
Descripción general
Descripción
1-Butyryl-4-cinnamylpiperazine, also known as Bucinperazine or AP-237, is a narcotic analgesic drug . It was first synthesized in the late 1960s and has been used for the treatment of cancer-associated chronic pain in China for many years .
Synthesis Analysis
Bucinperazine was first synthesized and reported in Japan in the 1970s . It is one of the most potent compounds among a series of piperazine-amides . A methylated version of AP-237 (2-methyl AP-237) began to appear on the recreational drug market in 2019 .Molecular Structure Analysis
The primary structural components of cinnamylpiperazines, such as 1-Butyryl-4-cinnamylpiperazine, are the piperazine core and a cinnamyl moiety . This is in contrast to fentanyl, which contains a piperidine core and a phenethyl moiety .Chemical Reactions Analysis
The µ-Opioid receptor (MOR) activation potential for 2-methyl AP-237, AP-237, para-methyl AP-237, and AP-238 were studied using a βarr2 recruitment assay . Of the compounds tested, AP-238 was the most potent compound in the panel with an EC50 of 248 nM .Physical And Chemical Properties Analysis
The chemical formula of 1-Butyryl-4-cinnamylpiperazine is C17H24N2O, and its molar mass is 272.392 g·mol−1 .Aplicaciones Científicas De Investigación
Investigación de Opioides Sintéticos
Bucinnazina es un opioide sintético que se ha descubierto recientemente en muestras de heroína incautadas en los EE. UU. y Europa . Forma parte de la clase de compuestos cinamilpiperazinas, que representan una clase relativamente nueva de opioides sintéticos emergentes .
Manejo del Dolor
Bucinnazina se desarrolló hace décadas para el manejo del dolor . Se ha utilizado para el tratamiento del dolor crónico asociado al cáncer en China durante muchos años .
Estudios Toxicológicos
Bucinnazina, como otras cinamilpiperazinas, ha sido objeto de estudios toxicológicos . Estos estudios tienen como objetivo comprender el perfil toxicológico de estas sustancias tanto en casos antemortem como postmortem .
Caracterización Farmacológica
Se ha realizado la caracterización farmacológica de Bucinnazina y otras cinamilpiperazinas . Esto incluye estudiar su potencial de activación para el receptor µ-opioide (MOR) utilizando un ensayo de reclutamiento de βarr2 .
Investigaciones Forenses
La información sobre la farmacología y la toxicidad de Bucinnazina y otros opioides sintéticos novedosos (NSO) a menudo se adquiere a través de investigaciones forenses . Estas investigaciones son cruciales para comprender los efectos de estas sustancias a medida que emergen y causan efectos adversos, presentaciones clínicas, sobredosis y/o muerte .
Toxicología Analítica
Bucinnazina se utiliza en toxicología analítica, donde se confirma cuantitativamente mediante espectrometría de masas en tándem de cromatografía líquida . Esto ayuda a comprender las concentraciones de estas sustancias en diferentes casos .
Mecanismo De Acción
Target of Action
1-Butyryl-4-cinnamylpiperazine, also known as Bucinnazine , is a synthetic opioid that primarily targets the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, including analgesia and euphoria.
Mode of Action
Bucinnazine binds primarily to the μ-opioid receptor, triggering a series of intracellular events . This binding activates the receptor, leading to the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels. This results in hyperpolarization of the neuron and inhibition of neurotransmitter release .
Biochemical Pathways
Upon activation of the μ-opioid receptor, Bucinnazine affects several biochemical pathways. It primarily influences the opioidergic pathway, leading to analgesic effects. It may also impact other pathways involving dopamine, serotonin, and norepinephrine neurotransmission , potentially contributing to its overall pharmacological profile.
Pharmacokinetics
The compound’s bioavailability, half-life, and clearance rate would be crucial factors determining its pharmacokinetic profile .
Result of Action
The activation of the μ-opioid receptor by Bucinnazine leads to analgesic effects, making it potentially useful for pain management . It’s important to note that the activation potential of bucinnazine at the μ-opioid receptor is lower than that of fentanyl and other novel synthetic opioids .
Direcciones Futuras
The recent scheduling actions of fentanyl-related substances in both the United States and China have sparked the emergence and proliferation of other generations of “legal” opioids that are structurally distinct from fentanyl, including the recently emerged class of cinnamylpiperazines . The future direction of this emerging chemical class is unknown .
Análisis Bioquímico
Biochemical Properties
1-Butyryl-4-cinnamylpiperazine is considered a μ-selective opioid, binding primarily to the μ-opioid receptor . It may also share several characteristics with other piperazines, which act primarily on dopamine, serotonin, and norepinephrine neurotransmission .
Cellular Effects
The cellular effects of 1-Butyryl-4-cinnamylpiperazine are primarily due to its interaction with the μ-opioid receptor . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Butyryl-4-cinnamylpiperazine involves binding primarily to the μ-opioid receptor . This binding can lead to changes in gene expression and can influence enzyme inhibition or activation .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 1-Butyryl-4-cinnamylpiperazine can be achieved through a multi-step reaction pathway involving the use of various reagents and catalysts.", "Starting Materials": [ "4-cinnamylpiperazine", "Butyryl chloride", "Triethylamine", "Sodium bicarbonate", "Methanol", "Chloroform", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: 4-cinnamylpiperazine is reacted with butyryl chloride in the presence of triethylamine to form 1-Butyryl-4-cinnamylpiperazine.", "Step 2: The crude product is then treated with a solution of sodium bicarbonate in methanol to remove any unreacted starting materials and byproducts.", "Step 3: The resulting mixture is then filtered and the filtrate is washed with water and dried over anhydrous sodium sulfate.", "Step 4: The product is then purified by column chromatography using chloroform as the eluent.", "Step 5: The purified product is then treated with hydrochloric acid to form the hydrochloride salt of 1-Butyryl-4-cinnamylpiperazine.", "Step 6: The hydrochloride salt is then neutralized with a solution of sodium hydroxide to obtain the final product, 1-Butyryl-4-cinnamylpiperazine." ] } | |
Número CAS |
17730-82-4 |
Fórmula molecular |
C17H25ClN2O |
Peso molecular |
308.8 g/mol |
Nombre IUPAC |
1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]butan-1-one;hydrochloride |
InChI |
InChI=1S/C17H24N2O.ClH/c1-2-7-17(20)19-14-12-18(13-15-19)11-6-10-16-8-4-3-5-9-16;/h3-6,8-10H,2,7,11-15H2,1H3;1H/b10-6+; |
Clave InChI |
HPGCBEMVWCCLIT-AAGWESIMSA-N |
SMILES isomérico |
CCCC(=O)N1CCN(CC1)C/C=C/C2=CC=CC=C2.Cl |
SMILES |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
SMILES canónico |
CCCC(=O)N1CCN(CC1)CC=CC2=CC=CC=C2.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
17719-89-0 (Parent) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
1-(1-oxobutyl)-4-(3-phenyl-2-propenyl)piperazine hydrochloride 1-N-butyryl-4-cinnamylpiperazine 1-N-butyryl-4-cinnamylpiperazine hydrochloride AP 237 AP-237 BUCINNAZINE HYDROCHLORIDE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





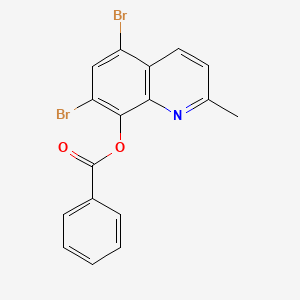
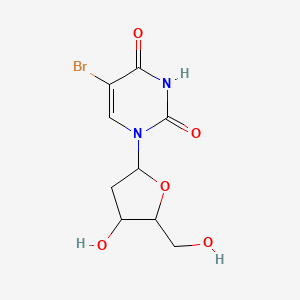
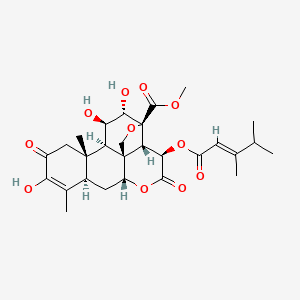
![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)
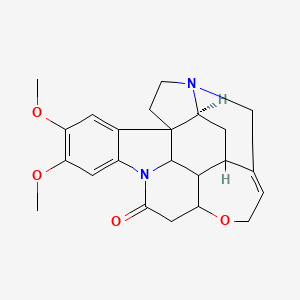
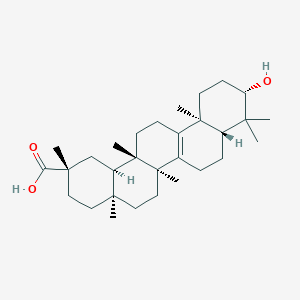

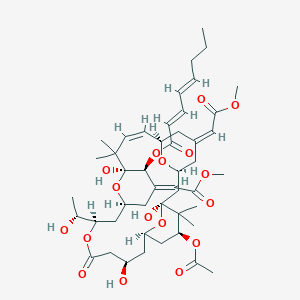
![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)


